2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the 4-bromophenoxy and thiazolidinylidene groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include:
- 2-((4-bromophenoxy)methyl)quinoline
- Tetrakis(4-bromophenoxy)phthalocyanine
- Methyl 2-(4-bromophenoxy)acetate
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of the pyrido[1,2-a]pyrimidin-4-one core with the 4-bromophenoxy and thiazolidinylidene groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12BrN3O3S2 |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-bromophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H12BrN3O3S2/c1-22-18(25)14(28-19(22)27)10-13-16(26-12-7-5-11(20)6-8-12)21-15-4-2-3-9-23(15)17(13)24/h2-10H,1H3/b14-10- |
InChI Key |
UWBKQBZVXZNVDP-UVTDQMKNSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)SC1=S |
Origin of Product |
United States |
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